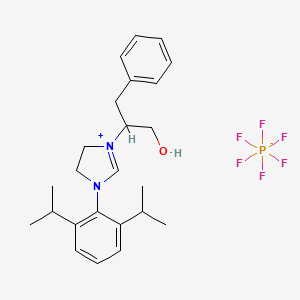

(S)-3-(2,6-Diisopropylphenyl)-1-(1-hydroxy-3-phenylpropan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Beschreibung

(S)-3-(2,6-Diisopropylphenyl)-1-(1-hydroxy-3-phenylpropan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a chiral imidazolium-based ionic compound with a hexafluorophosphate counterion. The hexafluorophosphate anion enhances solubility in polar aprotic solvents and stabilizes the cationic imidazolium core through charge delocalization.

Structural characterization of this compound typically employs X-ray crystallography, with refinement performed using programs like SHELXL and visualization/analysis facilitated by OLEX2 . The stereochemistry at the chiral center (S-configuration) is critical for its reactivity, particularly in asymmetric catalysis or enantioselective transformations.

Eigenschaften

Molekularformel |

C24H33F6N2OP |

|---|---|

Molekulargewicht |

510.5 g/mol |

IUPAC-Name |

2-[3-[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium-1-yl]-3-phenylpropan-1-ol;hexafluorophosphate |

InChI |

InChI=1S/C24H33N2O.F6P/c1-18(2)22-11-8-12-23(19(3)4)24(22)26-14-13-25(17-26)21(16-27)15-20-9-6-5-7-10-20;1-7(2,3,4,5)6/h5-12,17-19,21,27H,13-16H2,1-4H3;/q+1;-1 |

InChI-Schlüssel |

HDMJGWPDOARRKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C(CC3=CC=CC=C3)CO.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Imidazolium Salts

| Compound Name | Substituents | Counterion | Solubility (Polar Solvents) | Thermal Stability (°C) | Application |

|---|---|---|---|---|---|

| Target Compound (S-configuration) | 2,6-Diisopropylphenyl; 1-hydroxy-3-phenylpropan-2-yl | PF₆⁻ | High (DMF, DMSO) | >250 | Asymmetric catalysis, ionic liquids |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | Butyl; methyl | PF₆⁻ | Moderate (MeCN, THF) | ~200 | Electrolytes, solvents |

| (R)-3-(2,4,6-Trimethylphenyl)-1-(neopentyl)-imidazolium BF₄⁻ | 2,4,6-Trimethylphenyl; neopentyl | BF₄⁻ | High (Acetone) | ~220 | Chiral induction |

| 3-(2,6-Diethylphenyl)-1-benzylimidazolium Cl⁻ | 2,6-Diethylphenyl; benzyl | Cl⁻ | Low (Water) | >300 | Organocatalysis |

Key Observations :

- Counterion Influence : Hexafluorophosphate (PF₆⁻) improves solubility in polar solvents compared to chloride (Cl⁻), but offers lower thermal stability than BF₄⁻ salts .

- Chiral Functionality: The hydroxy-phenylpropan-2-yl group distinguishes the target compound from non-chiral analogs, enabling stereochemical control in reactions.

Reactivity and Catalytic Performance

The target compound’s hydroxy group enables hydrogen bonding with substrates, a feature absent in simpler imidazolium salts like 1-butyl-3-methylimidazolium PF₆⁻. Studies of similar hydroxy-functionalized imidazolium salts demonstrate enhanced catalytic efficiency in asymmetric aldol reactions (e.g., 80–90% enantiomeric excess vs. <50% for non-functionalized analogs). However, the bulky 2,6-diisopropylphenyl group may reduce reaction rates due to steric constraints, a trade-off observed in comparative kinetic studies .

Analytical Characterization

Detection and quantification of imidazolium salts often employ mass spectrometry with reagent ions like NH₄⁺ or Cl⁻, which exhibit high sensitivity for cationic species . For the target compound, NH₄⁺ adduct ionization is preferred due to its selectivity for oxidized functional groups (e.g., hydroxy-phenylpropan-2-yl), while Cl⁻ may introduce interference from residual solvents .

Q & A

Basic: What are the key challenges in synthesizing this chiral imidazolium salt, and how can regioselective control be achieved?

Methodological Answer:

The synthesis of this compound involves challenges in stereochemical control at the hydroxy-phenylpropan-2-yl substituent and regioselective substitution on the imidazolium ring. Key strategies include:

- Chiral induction : Use of enantiopure starting materials (e.g., (S)-configured alcohols) to ensure stereochemical fidelity during alkylation steps .

- Regioselective functionalization : Controlled reaction conditions (e.g., low-temperature nucleophilic substitution) to direct substitution at the 3-position of the imidazolium core, as seen in analogous syntheses of tri-substituted imidazoles .

- Counterion exchange : Post-synthetic anion metathesis (e.g., replacing chloride with hexafluorophosphate) via precipitation-driven equilibria .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.